
di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate is a surfactant with a complex chemical structure that includes oleic acid and ethoxy groups. This compound is known for its strong surface-active properties, making it useful as an emulsifier, thickener, dispersant, and antistatic agent .
Preparation Methods
The preparation of di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate involves several steps:
Esterification: Oleic acid reacts with ethoxyethanol to form oleoyl ethoxyethanol.
Sulfation: The oleoyl ethoxyethanol undergoes sulfation with formic acid.
Ammonification: The sulfated product is then reacted with methylamine to produce the final compound.
Chemical Reactions Analysis
Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Scientific Research Applications
Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and reagents.
Medicine: Utilized in the development of drug delivery systems due to its emulsifying properties.
Industry: Applied in the manufacturing of cosmetics, household cleaners, dyes, coatings, and paper products
Mechanism of Action
The mechanism of action of di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is primarily due to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane .
Comparison with Similar Compounds
Di-(Oleylcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Di-(palmiticcarboxyethyl)hydroxyethyl methyl ammonium methylsulfate: Known for its use in fabric softeners and as a surfactant.
Di-(tallow-carboxyethyl)hydroxyethyl methyl ammonium methylsulfate: Used in textile applications and as a softener.
These compounds share similar applications but differ in their fatty acid components, which can influence their specific properties and uses.
Properties
Molecular Formula |
C46H89NO9S |
|---|---|
Molecular Weight |
832.3 g/mol |
IUPAC Name |
bis[(Z)-1-carboxyicos-11-en-2-yl]-(2-hydroxyethyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C45H85NO5.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(40-44(48)49)46(3,38-39-47)43(41-45(50)51)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h18-21,42-43,47H,4-17,22-41H2,1-3H3,(H-,48,49,50,51);1H3,(H,2,3,4)/b20-18-,21-19-; |
InChI Key |
OEPTXGWQXYSHGL-YIQDKWKASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC([N+](C(CC(=O)O)CCCCCCCC/C=C\CCCCCCCC)(CCO)C)CC(=O)O.COS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(CC(=O)O)[N+](C)(CCO)C(CCCCCCCCC=CCCCCCCCC)CC(=O)O.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



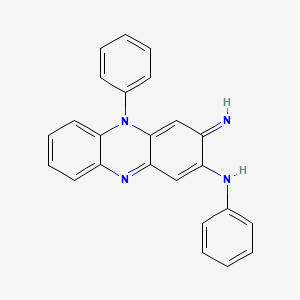
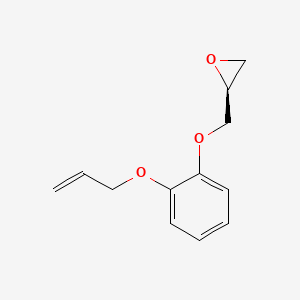

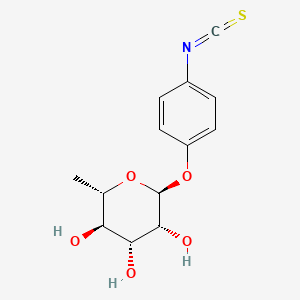
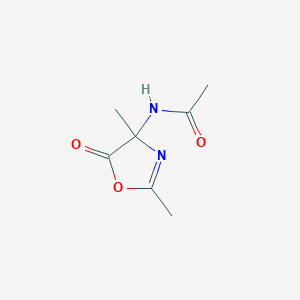
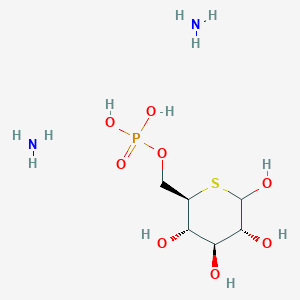
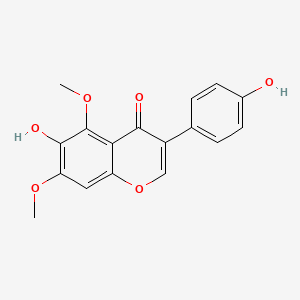
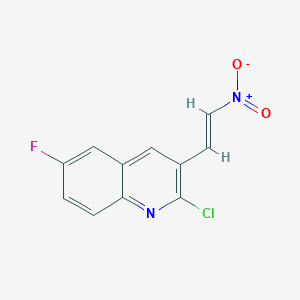
![2-Oxobicyclo[2.2.1]heptane-1-sulfonamide](/img/structure/B13817257.png)
![1h-Thieno[3,4-e]benzimidazole](/img/structure/B13817261.png)
![(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B13817263.png)
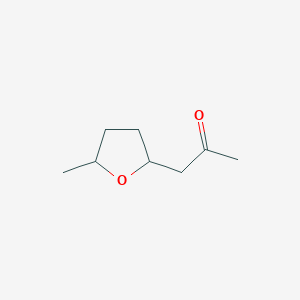
![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)
